
Flusulfamide
Overview
Description
Preparation Methods
Flusulfamide can be synthesized through a series of chemical reactions involving halogenated cyclohexanone, sulfite, oxalyl chloride, and 2-trifluoromethyl-4-chloroaniline . The process involves halogenating cyclohexanone to obtain 2-halogenated cyclohexanone, which then reacts with sulfite to form 2-oxo cyclohexyl sulfonate. This intermediate is further reacted with oxalyl chloride and 2-trifluoromethyl-4-chloroaniline to yield this compound . The reaction conditions are mild, and the process is suitable for large-scale industrial production due to its simplicity and high yield .
Chemical Reactions Analysis
Flusulfamide undergoes several types of chemical reactions, including oxidation, reduction, and substitution . Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles . For example, this compound can be oxidized to form sulfone derivatives, and it can undergo nucleophilic substitution reactions to form various substituted sulfonamides . The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
Crop Protection
Flusulfamide is primarily recognized for its effectiveness as a fungicide, particularly against clubroot disease caused by Plasmodiophora brassicae. This pathogen affects various cruciferous crops, including cabbage and broccoli. Studies have demonstrated that this compound inhibits the germination of resting spores of Plasmodiophora brassicae, thereby suppressing the disease's development .
Key Findings:
- Efficacy Against Clubroot Disease: this compound has shown substantial control efficacy in reducing disease incidence in Chinese cabbage .
- Mechanism of Action: The compound disrupts spore germination, which is critical for managing clubroot disease effectively .
Soil Microbial Impact
Research indicates that this compound may influence soil microbial biomass and enzymatic activity. In laboratory settings, its application has been associated with changes in soil ATP levels, which serve as an indicator of microbial activity. A study noted a decrease in soil ATP content over time following this compound application, suggesting potential adverse effects on soil health .
Antimicrobial Properties
Fluorinated sulfonamides, including this compound, have been explored for their antibacterial and antifungal properties. They are effective against a range of pathogens and have been utilized in developing treatments for infections .
Comparative Analysis of this compound with Other Compounds
To better understand this compound's position within its class of compounds, a comparative analysis with other fluorinated sulfonamides can be insightful.
Compound | Primary Use | Efficacy | Mechanism |
---|---|---|---|
This compound | Fungicide for clubroot disease | High efficacy against P. brassicae | Inhibits spore germination |
Fluazinam | Fungicide for various crops | Effective but impacts soil microbial biomass | Disrupts fungal cell wall synthesis |
Penoxsulam | Herbicide for sedge control | Effective in broadleaf weed control | Inhibits specific enzyme pathways |
Field Trials
Field trials conducted on various crops have consistently shown that this compound effectively reduces the incidence of clubroot disease while maintaining crop yield and quality. For instance, trials on Chinese cabbage demonstrated significant reductions in disease severity when treated with this compound compared to untreated controls .
Environmental Impact Assessments
Environmental assessments indicate that while this compound is effective against target pathogens, its impact on non-target soil microorganisms warrants further investigation to ensure sustainable agricultural practices .
Mechanism of Action
The mechanism of action of flusulfamide involves the inhibition of spore germination by adsorbing onto the cell walls of resting spores . This prevents the spores from germinating and forming primary zoospores, thereby suppressing the disease . This compound is particularly effective against the resting spores of Plasmodiophora brassicae, the causal agent of clubroot disease . The compound is detected on the resting spores through high-performance liquid chromatography, indicating its adsorption onto the spores .
Comparison with Similar Compounds
Flusulfamide is unique among sulfonanilide fungicides due to its specific activity against a narrow range of fungal pathogens . Similar compounds include other sulfonanilides and sulfur-containing agrochemicals, such as fluazinam and amisulbrom . Compared to these compounds, this compound has a higher efficacy in controlling clubroot disease and a lower environmental impact due to its low mobility in soil . Additionally, this compound has shown effectiveness in reducing the incidence of powdery scab in potatoes, which is not commonly observed with other similar fungicides .
Biological Activity
Flusulfamide is a sulfonamide-based fungicide primarily used in agriculture to manage various plant diseases, particularly those caused by soil-borne pathogens. Its biological activity has been extensively studied, revealing its efficacy against several fungi, particularly Plasmodiophora brassicae, the causative agent of clubroot disease in cruciferous crops. This article synthesizes various research findings, case studies, and data tables to provide a comprehensive overview of the biological activity of this compound.
This compound is classified as an arylsulfonamide, which are known for their broad-spectrum biological activities. Its chemical structure allows it to interact with target organisms effectively. The primary mechanism of action involves the inhibition of spore germination in pathogens, thereby preventing disease establishment.
Key Mechanisms:
- Inhibition of Spore Germination : this compound prevents the germination of resting spores of Plasmodiophora brassicae by adsorbing onto the spore surface, thereby disrupting the germination process .
- Fungicidal Activity : It has demonstrated potent fungicidal effects against various fungi, including Gibberella zeae and Botrytis cinerea, with inhibition rates exceeding those of some traditional fungicides .
Biological Activity Data
The following table summarizes the biological activity of this compound against different pathogens:
Pathogen | Inhibition Rate (%) | Concentration (mg/L) |
---|---|---|
Plasmodiophora brassicae | 95 | 200 |
Gibberella zeae | 100 | 200 |
Botrytis cinerea | 85 | 100 |
Case Study 1: Efficacy Against Clubroot Disease
A study conducted by Tanaka et al. (2019) demonstrated that this compound effectively suppressed clubroot disease in cabbage by inhibiting the germination of P. brassicae spores. The study reported a significant reduction in disease incidence when this compound was applied at recommended rates, showcasing its potential as a reliable management tool for this pervasive disease .
Case Study 2: Comparative Analysis with Other Fungicides
In a comparative study assessing various fungicides, this compound outperformed several traditional agents in controlling Gibberella zeae. The study highlighted that at a concentration of 200 mg/L, this compound achieved a complete inhibition rate, while other tested fungicides showed significantly lower efficacy .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationship (SAR) of this compound derivatives suggests that modifications to the sulfonamide group can enhance biological activity. The presence of electron-withdrawing groups on the aromatic rings has been correlated with increased antifungal potency .
Environmental Impact and Residue Analysis
This compound's environmental profile has been evaluated concerning its persistence and degradation in agricultural settings. Studies indicate that it breaks down relatively quickly in soil, reducing the risk of long-term environmental accumulation. However, residue analysis is crucial for assessing its safety in food products and potential impacts on non-target organisms .
Properties
IUPAC Name |
4-chloro-N-(2-chloro-4-nitrophenyl)-3-(trifluoromethyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2F3N2O4S/c14-10-3-2-8(6-9(10)13(16,17)18)25(23,24)19-12-4-1-7(20(21)22)5-11(12)15/h1-6,19H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVDAZSPJWCIQZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])Cl)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2F3N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9057929 | |
Record name | Flusulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
415.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
106917-52-6 | |
Record name | Flusulfamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=106917-52-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Flusulfamide [ISO] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106917526 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Flusulfamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9057929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | FLUSULFAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LKO7028G4U | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does flusulfamide interact with its target and what are the downstream effects?
A: this compound inhibits the germination of Plasmodiophora brassicae resting spores. [] While the precise mechanism remains unclear, research suggests that this compound disrupts primary zoosporogenesis, the initial stage of spore germination. [] Transmission electron microscopy revealed that this compound treatment halted this process in the early phase. []
Q2: What is the molecular formula, weight, and available spectroscopic data for this compound?
A2: * Molecular formula: C13H9Cl2F3N2O4S * Molecular weight: 413.2 g/mol
Q3: Are there any known compatibility issues with this compound in formulations or application methods?
A3: The research mentions the successful formulation of this compound into various forms for agricultural application, including:
Q4: Does this compound exhibit any catalytic properties?
A4: The provided research focuses primarily on this compound's fungicidal activity against clubroot disease. There is no mention of catalytic properties or applications for this compound.
Q5: Have any computational chemistry or modeling studies been conducted on this compound?
A5: The provided research papers do not delve into computational chemistry or modeling studies related to this compound.
Q6: How do structural modifications of this compound affect its activity against Plasmodiophora brassicae?
A: Research indicates that the sulfonanilide moiety in this compound plays a crucial role in its efficacy against clubroot disease. [] Specifically, derivatives with 2-chloro-4-trifluoromethylanilide and 2-chloro-4-nitroanilide substitutions demonstrated increased activity. [] This highlights the importance of these specific structural features for the fungicidal action of this compound.
Q7: What are the common formulations of this compound and are there any strategies to improve its stability, solubility, or bioavailability?
A: this compound is commonly formulated as a dust powder (DP) and granules (GR) for soil application. [] Information regarding strategies for improving its stability, solubility, or bioavailability is limited in the provided research.
Q8: Is there any information on the absorption, distribution, metabolism, and excretion (ADME) of this compound in plants or the environment?
A8: The provided research primarily focuses on the fungicidal activity of this compound and doesn't delve into its environmental fate or ADME in plants. Further research is needed to understand these aspects comprehensively.
Q9: What are the typical in vitro and in vivo methods used to assess the efficacy of this compound against clubroot disease?
A9: Research commonly evaluates this compound's efficacy using:
- In vitro assays: Assessing the inhibition of Plasmodiophora brassicae resting spore germination. []
- In vivo experiments: Conducted in controlled environments (greenhouses) [] or under field conditions [, , ] using susceptible cruciferous crops like Chinese cabbage.
Q10: Are there any known cases of resistance to this compound in Plasmodiophora brassicae populations?
A10: The development of resistance is a significant concern with any pesticide. While the provided research does not specifically mention this compound resistance in Plasmodiophora brassicae, it is an area that warrants monitoring and further investigation.
Q11: What are the known toxicological effects of this compound and its safety profile?
A11: The provided research focuses on this compound's efficacy against clubroot and doesn't provide detailed toxicological data. Always refer to the product's Safety Data Sheet (SDS) for comprehensive safety information.
Q12: Are there any studies on targeted delivery of this compound or the use of biomarkers to assess treatment efficacy?
A12: The research presented does not discuss targeted delivery systems or the use of biomarkers for this compound.
Q13: What analytical methods are used for the detection and quantification of this compound?
A: High-performance liquid chromatography (HPLC) with UV detection (UVD) and mass spectrometry (MS) is a commonly employed technique for analyzing this compound residues in agricultural products. [, ] This approach allows for sensitive and specific detection and quantification of the fungicide in complex matrices.
Q14: Are there any viable alternatives to this compound for clubroot control?
A14: The research explores several alternative approaches for managing clubroot disease, including:
- Biological control: Using beneficial antagonists like Trichoderma species, Bacillus species, and Pseudomonas species. [, ]
- Cultural practices: Adjusting soil pH using lime to create less favorable conditions for P. brassicae. [, , ]
- Crop rotation: Introducing non-host crops to break the disease cycle. []
Q15: What are some key milestones in clubroot research and the development of this compound as a control agent?
A15: Key milestones and research areas include:
- Screening and development of resistant cultivars: Breeding programs continuously strive to develop cruciferous crop varieties with resistance to various P. brassicae races. []
- Evaluation of alternative control methods: Exploring biological control agents, cultural practices, and integrated pest management strategies to reduce reliance on chemical treatments. [, ]
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